molecular formula C15H28Cl2N4O2 B12306601 8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride

8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride

Cat. No.: B12306601
M. Wt: 367.3 g/mol
InChI Key: BUHMGMSSZSSABX-UHFFFAOYSA-N
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Description

8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride typically involves multiple steps. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and high-yielding. These methods often involve catalytic hydrogenation, oxidation, and Bucherer–Bergs reactions. The use of commercially available reagents and mild reaction conditions ensures that the process is scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reduction reactions often employ hydrogenation techniques to add hydrogen atoms to the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and various oxidizing and reducing agents. Reaction conditions are typically mild, with temperatures and pressures optimized to maximize yield and minimize by-products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce hydrogenated compounds.

Scientific Research Applications

8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H28Cl2N4O2

Molecular Weight

367.3 g/mol

IUPAC Name

8-(2-methylpropyl)-3-pyrrolidin-3-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride

InChI

InChI=1S/C15H26N4O2.2ClH/c1-11(2)10-18-7-4-15(5-8-18)13(20)19(14(21)17-15)12-3-6-16-9-12;;/h11-12,16H,3-10H2,1-2H3,(H,17,21);2*1H

InChI Key

BUHMGMSSZSSABX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC2(CC1)C(=O)N(C(=O)N2)C3CCNC3.Cl.Cl

Origin of Product

United States

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